diethyl (R)-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate

Description

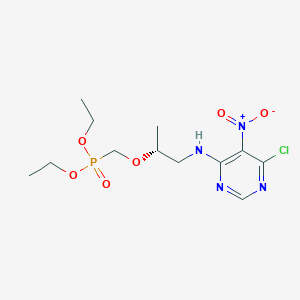

Diethyl (R)-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate is a chiral organophosphonate compound featuring a substituted pyrimidine core. Its structure includes:

- A phosphonate ester moiety (diethyl phosphonate), enhancing polarity and influencing solubility and metabolic stability.

- An (R)-configured propan-2-yloxy linker, critical for stereospecific interactions in enzymatic or receptor-binding contexts.

This compound is hypothesized to function as a kinase inhibitor due to structural similarities to known pyrimidine-based inhibitors. Its phosphonate group may facilitate interactions with charged residues in kinase active sites, while the nitro group could stabilize transition states during inhibition .

Properties

Molecular Formula |

C12H20ClN4O6P |

|---|---|

Molecular Weight |

382.74 g/mol |

IUPAC Name |

6-chloro-N-[(2R)-2-(diethoxyphosphorylmethoxy)propyl]-5-nitropyrimidin-4-amine |

InChI |

InChI=1S/C12H20ClN4O6P/c1-4-22-24(20,23-5-2)8-21-9(3)6-14-12-10(17(18)19)11(13)15-7-16-12/h7,9H,4-6,8H2,1-3H3,(H,14,15,16)/t9-/m1/s1 |

InChI Key |

PFSUVUGUTIJXCW-SECBINFHSA-N |

Isomeric SMILES |

CCOP(=O)(CO[C@H](C)CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-])OCC |

Canonical SMILES |

CCOP(=O)(COC(C)CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-])OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate typically involves multiple steps. One common method includes the reaction of diethyl phosphite with an appropriate halogenated precursor under basic conditions. For instance, the reaction of diethyl phosphite with a halogenated pyrimidine derivative in the presence of a base like potassium tert-butoxide can yield the desired phosphonate compound .

Industrial Production Methods

Industrial production of such phosphonate compounds often employs large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring specific catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group yields phosphonic acids, while reduction of the nitro group results in amines .

Scientific Research Applications

Anticancer Activity

Diethyl (R)-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate has shown promising anticancer properties in preliminary studies. Its mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation.

Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness as an antimicrobial agent can be attributed to its ability to disrupt bacterial cell membranes.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

This table summarizes the MIC values observed in various bacterial strains, highlighting its potential use in treating infections .

Agricultural Applications

The phosphonate structure allows for potential applications as a plant growth regulator or pesticide. Its efficacy in enhancing growth or providing resistance against certain plant diseases has been noted in preliminary agricultural studies.

Mechanism of Action

The mechanism by which diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Kinase Inhibition

The compound shares key features with kinase inhibitors but exhibits distinct modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Phosphonate vs. Carboxamide : The phosphonate in the target compound increases polarity (lower logP ~1.2 vs. Example 68’s ~3.5), improving aqueous solubility but possibly reducing membrane permeability.

- Stereochemistry: The (R)-configuration may optimize binding to chiral kinase pockets, unlike Example 68’s non-chiral spiro-heterocycle.

Pharmacokinetic and Toxicological Profiles

Table 2: Predicted ADME Properties

Key Findings :

- Example 68’s higher logP correlates with prolonged half-life but risks off-target accumulation.

Biological Activity

Diethyl (R)-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including efficacy, mechanism of action, and safety profiles.

Chemical Structure and Synthesis

The compound features a phosphonate backbone, which is known for its role in various biological applications. The presence of a 6-chloro-5-nitropyrimidine moiety suggests potential interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism. The synthesis typically involves multiple steps, including nucleophilic substitutions and possibly palladium-catalyzed reactions to introduce the nitropyrimidine component .

Research indicates that this compound may act as an inhibitor of certain kinases, particularly those involved in cell signaling pathways. The inhibition of these pathways can lead to decreased cell proliferation in cancerous cells. For instance, studies have shown that modifications in the pyrimidine ring can enhance the inhibitory activity against kinases such as ERK5, with IC50 values reported in the nanomolar range .

Efficacy Against Pathogens

In addition to its potential anticancer properties, this compound has been evaluated for its antiparasitic activity. Variants of similar compounds have demonstrated significant efficacy against various parasitic infections, with EC50 values indicating potent activity. For example, some derivatives exhibited EC50 values as low as 0.010 μM against specific targets, suggesting that structural modifications can greatly influence biological effectiveness .

Safety and Toxicological Profile

The safety profile of this compound is critical for its therapeutic application. Preliminary studies indicate low cytotoxicity towards non-target cells at therapeutic concentrations. For example, it showed no significant cytotoxic effects on HeLa S3 or HepG2 cell lines at concentrations up to 10 μM . However, comprehensive toxicological assessments are necessary to establish a complete safety profile.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

- Inhibition Studies : A series of compounds based on the phosphonate structure were tested for their ability to inhibit specific kinases. The results indicated that small modifications could lead to substantial increases in potency and selectivity towards target enzymes .

- Antiparasitic Activity : Research has shown that certain derivatives possess strong antiparasitic properties, with some achieving EC50 values significantly lower than traditional treatments .

- Selectivity Profiles : It was noted that while some analogs exhibited high potency against pathogenic enzymes, they maintained selectivity over human enzymes, which is crucial for minimizing side effects during treatment .

Data Tables

| Compound Variant | Target Enzyme | IC50 (nM) | EC50 (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|---|---|

| Diethyl Phosphonate A | ERK5 | 19 | - | >10 |

| Diethyl Phosphonate B | Mycobacterium PNP | - | 0.010 | >10 |

| Diethyl Phosphonate C | HepG2 | - | - | >10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.